Cerubidin

描述

属性

IUPAC Name |

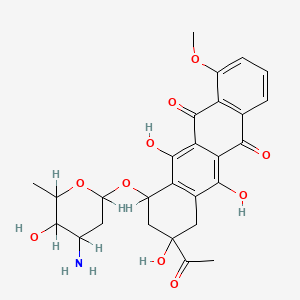

9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STQGQHZAVUOBTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70860259 | |

| Record name | 3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73610-99-8 | |

| Record name | Daunomycin semiquinone radical | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073610998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Daunorubicin: A Technical Guide to DNA Intercalation and Topoisomerase II Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daunorubicin is a potent anthracycline antibiotic widely employed in chemotherapy, primarily for the treatment of acute leukemias.[1] Its cytotoxic efficacy stems from a dual mechanism of action at the molecular level: intercalation into nuclear DNA and the subsequent inhibition of topoisomerase II. This guide provides an in-depth technical overview of these core mechanisms, presenting quantitative data, detailed experimental protocols for their investigation, and visualizations of the resultant cellular signaling cascades.

Core Mechanisms of Action

Daunorubicin's anticancer effects are principally mediated by two interconnected processes that disrupt the integrity and topology of DNA, ultimately leading to cell cycle arrest and apoptosis.[1][2]

DNA Intercalation

The planar tetracyclic ring structure of daunorubicin allows it to insert itself between the base pairs of the DNA double helix, a process known as intercalation.[3] This physical intrusion has several immediate biophysical consequences:

-

Structural Distortion: The presence of the bulky daunorubicin molecule forces the DNA helix to unwind and lengthen at the site of intercalation, causing significant local conformational changes.[4]

-

Inhibition of Macromolecular Synthesis: The distortion of the DNA template interferes with the processivity of DNA and RNA polymerases, thereby inhibiting both replication and transcription.[5]

-

Sequence Preference: Daunorubicin exhibits a preferential binding to sequences rich in guanine (G) and cytosine (C), particularly two adjacent G-C base pairs.[6]

Topoisomerase II Inhibition

Topoisomerase II is a critical nuclear enzyme responsible for managing DNA topology by creating transient double-strand breaks (DSBs) to allow for the passage of another DNA segment.[7] This activity is essential for processes like DNA replication, transcription, and chromosome segregation. Daunorubicin acts as a "topoisomerase II poison" by stabilizing the covalent complex formed between the enzyme and the cleaved DNA.[7] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of persistent, protein-linked DSBs.[8] These DSBs are highly cytotoxic lesions that trigger a robust DNA damage response.

Quantitative Data

The following tables summarize key quantitative parameters related to daunorubicin's interaction with DNA and its inhibitory effects on topoisomerase II and cell viability. It is important to note that these values can vary based on experimental conditions such as buffer composition, temperature, and the specific cell lines or DNA sequences used.[5][9]

Table 1: DNA Binding Affinity of Daunorubicin

| Parameter | Value | Conditions | Reference |

| Binding Constant (Kb) | 1.5 (± 0.5) x 106 M-1 | Fluorescence Titration | [10] |

| Binding Constant (Kb) | 0.10 - 0.12 x 106 M-1 | Optical Method, 37°C, 10% serum | [5] |

| Binding Constant (Kb) | 7.8 x 104 L·mol-1 | UV-Vis Spectrophotometry | [11] |

| Binding Stoichiometry | 3.1 (± 0.4) bp per molecule | Fluorescence Titration | [10] |

Table 2: Inhibitory Concentrations (IC50) of Daunorubicin

| Parameter | Cell Line / Enzyme | Value | Reference |

| Cell Viability | Molt-4 (leukemia) | 40 nM | [12] |

| Cell Viability | L3.6 (pancreatic cancer) | 400 nM | [12] |

| Cell Viability | HL-60 (leukemia) | 15 nM | [13] |

| Topoisomerase II Inhibition | Purified Enzyme | Biphasic: Inhibition at <1 µM, reduced at >10 µM | [7] |

Signaling Pathways

The accumulation of DNA double-strand breaks induced by daunorubicin triggers a complex network of cellular signaling pathways that ultimately determine the cell's fate.

DNA Damage Response (DDR) Pathway

The presence of DSBs is a potent signal that activates the DNA Damage Response (DDR). This is primarily initiated by the Ataxia-Telangiectasia Mutated (ATM) kinase, which in turn phosphorylates and activates a cascade of downstream effectors, including the checkpoint kinase Chk2 and the tumor suppressor protein p53.[14][15][16] Activated p53 can induce cell cycle arrest or initiate apoptosis.

Caption: Daunorubicin-induced DNA Damage Response pathway.

Stress-Activated and Survival Pathways

Daunorubicin-induced cellular stress also activates pro-apoptotic pathways and can inactivate pro-survival signals.

-

Sphingomyelin-Ceramide Pathway: Daunorubicin can stimulate the activity of neutral sphingomyelinase, which hydrolyzes sphingomyelin to generate ceramide, a lipid second messenger that promotes apoptosis.[1]

-

JNK/MAPK Pathway: The cellular stress can lead to the activation of the c-Jun N-terminal kinase (JNK), a member of the Mitogen-Activated Protein Kinase (MAPK) family, which promotes a pro-apoptotic response.[2]

-

PI3K/AKT Pathway Inactivation: Daunorubicin has been shown to inactivate the pro-survival PI3K/AKT signaling pathway, further tipping the cellular balance towards apoptosis.[2][17][18]

Caption: Daunorubicin's impact on stress and survival signaling.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of daunorubicin with DNA and topoisomerase II.

Experimental Workflow Overview

References

- 1. Daunorubicin-induced apoptosis: triggering of ceramide generation through sphingomyelin hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Daunorubicin induces cell death via activation of apoptotic signalling pathway and inactivation of survival pathway in muscle-derived stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. DNA-binding parameters of daunorubicin and doxorubicin in the conditions used for studying the interaction of anthracycline-DNA complexes with cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Conjugating Daunorubicin and Doxorubicin to GTP by Formaldehyde to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. PI3K/AKT/mTOR inhibition in combination with doxorubicin is an effective therapy for leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Journey of Cerubidin (Daunorubicin): A Deep Dive into its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of Cerubidin (daunorubicin), a cornerstone of chemotherapy for various leukemias. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for optimizing therapeutic efficacy and mitigating its well-known cardiotoxicity. This document synthesizes key quantitative data, details experimental methodologies for its study, and visualizes its metabolic and signaling pathways.

Pharmacokinetic Profile

Following intravenous administration, this compound exhibits a biphasic plasma decay, characterized by a rapid initial distribution phase and a slower terminal elimination phase.[1][2] It is extensively distributed into tissues, with the highest concentrations found in the spleen, kidneys, liver, lungs, and heart.[1][2] There is no evidence that this compound crosses the blood-brain barrier.[1]

The primary and most significant metabolite of daunorubicin is daunorubicinol, which is pharmacologically active.[1][3][4] This metabolite appears in the plasma within an hour of administration and has a longer half-life than the parent drug.[1][2]

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for daunorubicin and its active metabolite, daunorubicinol, in adult patients with acute myeloid leukemia (AML).

Table 1: Pharmacokinetic Parameters of Daunorubicin in AML Patients

| Parameter | Median Value (Range) | Reference |

| AUC (0-tlast) (ng/mL·hr) | 577 (375–1167) | [5] |

| Cmax (ng/mL) | Not explicitly stated | |

| Half-life (initial phase) | 45 minutes | [1][2] |

| Half-life (terminal phase) | 18.5 hours | [1][2] |

| Clearance | Wide inter-individual variation reported | [6] |

| Volume of Distribution | High, indicating extensive tissue uptake | [7] |

Table 2: Pharmacokinetic Parameters of Daunorubicinol in AML Patients

| Parameter | Median Value (Range) | Reference |

| AUC (0-tlast) (ng/mL·hr) | 2200 (933–4683) | [5] |

| Cmax (ng/mL) | Not explicitly stated | |

| Half-life | 26.7 hours | [1][2] |

| Metabolic Ratio (Daunorubicin AUC/Daunorubicinol AUC) | 0.32 (0.1–0.44) | [5] |

Metabolism of this compound

Daunorubicin is extensively metabolized, primarily in the liver and other tissues, by cytoplasmic aldo-keto reductases and carbonyl reductases (CBR1 and CBR3) to form daunorubicinol.[1][3][5] Further metabolism can occur through the cleavage of the glycosidic bond, demethylation, and conjugation with sulfate and glucuronide.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cerubidine (Daunorubicin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. What is Daunorubicin used for? [synapse.patsnap.com]

- 5. Daunorubicin and Its Active Metabolite Pharmacokinetic Profiles in Acute Myeloid Leukaemia Patients: A Pharmacokinetic Ancillary Study of the BIG-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Population pharmacokinetics of Daunorubicin in adult patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of daunorubicin and doxorubicin in plasma and leukemic cells from patients with acute nonlymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular and Functional Differences Between Cerubidin (Daunorubicin) and Doxorubicin

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Cerubidin (daunorubicin) and doxorubicin are foundational chemotherapeutic agents belonging to the anthracycline class of antibiotics.[1][2][3] Isolated from Streptomyces peucetius, they have become indispensable in treating a wide range of hematological malignancies and solid tumors.[3][4] Despite their extensive use and high degree of structural similarity, a subtle molecular difference profoundly impacts their therapeutic profiles, anticancer activity spectra, and toxicity.[2][4] This technical guide provides an in-depth comparison of their molecular structures, physicochemical properties, mechanisms of action, and cytotoxic effects, supported by experimental data and methodological workflows.

Core Molecular Structure Differences

The fundamental distinction between doxorubicin and daunorubicin lies in a single hydroxylation event. Both molecules share the same core tetracyclic aglycone structure (known as an anthracyclinone) and an attached daunosamine sugar moiety.[5] The critical difference is at the C-14 position on the side chain of the 'a' ring:

-

Doxorubicin possesses a hydroxyl group (-OH) at C-14.[5]

-

Daunorubicin has a methyl group (-CH₃) at the equivalent position, meaning the C-14 is a hydrogen.[4]

This seemingly minor substitution of a hydroxyl for a hydrogen atom significantly alters the molecule's properties and biological activity.[4]

Caption: The key structural difference between Daunorubicin and Doxorubicin at the C-14 position.

Comparative Physicochemical and Biological Data

The structural alteration impacts several physicochemical and biological parameters. While comprehensive experimental data from a single head-to-head study is scarce, values compiled from various sources provide a comparative overview.[6]

Physicochemical Properties

The addition of a hydroxyl group slightly increases the molecular weight and can influence properties like polarity and solvation energy.

| Property | Daunorubicin (this compound) | Doxorubicin |

| Molecular Formula | C₂₇H₂₉NO₁₀ | C₂₇H₂₉NO₁₁ |

| Molecular Weight | 527.5 g/mol | 543.5 g/mol |

| CAS Number | 20830-81-3 | 23214-92-8 |

| Drug Half-life | ~20 hours[7] | ~30 hours[7] |

| Primary Indication | Acute Leukemias[2][7] | Broad-spectrum (Leukemias, Lymphomas, Solid Tumors)[2][4][7] |

Table 1: Comparative physicochemical and clinical properties.

In Vitro Cytotoxicity

The cytotoxic potency, often measured by the half-maximal inhibitory concentration (IC50), varies across different cancer cell lines. The data below is aggregated from multiple studies and should be interpreted with caution due to potential variations in experimental conditions.[6]

| Cell Line | Drug | IC50 (µM) | Citation |

| HL-60 (AML) | Daunorubicin | 2.52 | [1] |

| U937 (AML) | Daunorubicin | 1.31 | [1] |

| Hepatocytes (Rat) | Daunorubicin | Less Toxic | [8] |

| Hepatocytes (Rat) | Doxorubicin | More Toxic | [8] |

| Hepatocytes (Human) | Daunorubicin | Less Toxic | [8] |

| Hepatocytes (Human) | Doxorubicin | More Toxic | [8] |

Mechanism of Action and Associated Signaling Pathways

Both drugs share a primary mechanism of action but may engage downstream pathways differently.

Core Mechanism: DNA Intercalation and Topoisomerase II Inhibition

The primary anticancer activity for both anthracyclines involves a multi-step process:

-

DNA Intercalation: The planar anthracyclinone ring structure inserts itself between DNA base pairs, distorting the helical structure and blocking DNA and RNA synthesis.[1][3][9]

-

Topoisomerase II Inhibition: The drugs form a stable ternary complex with DNA and the topoisomerase II enzyme.[9][10] This prevents the enzyme from re-ligating the DNA strands after inducing double-strand breaks, leading to replication arrest and apoptosis.[9][10]

-

Free Radical Generation: Through redox cycling, these molecules generate reactive oxygen species (ROS), which cause damage to DNA, proteins, and cell membranes.[9][11][12]

Caption: The multi-faceted mechanism of action for anthracyclines.

Downstream Apoptotic Signaling

The DNA damage induced by these agents triggers apoptotic pathways, primarily through the activation of caspases.

Caption: Downstream apoptotic signaling cascade initiated by anthracycline-induced DNA damage.[6]

Experimental Protocols and Workflows

Standardized protocols are essential for the reproducible comparison of drug efficacy.

Protocol: MTT Assay for Comparative Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability to determine IC50 values.

Methodology:

-

Cell Seeding: Plate acute myeloid leukemia (AML) cells (e.g., HL-60, KG-1) in a 96-well plate at a density of 5 x 10⁴ cells/well.[6]

-

Drug Treatment: After 24 hours of incubation, treat cells with a serial dilution of daunorubicin or doxorubicin (e.g., 0.01 µM to 10 µM). Include a vehicle-only control.[6]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[6]

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for formazan crystal formation.

-

Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Experimental Workflow for Drug Efficacy Comparison

A logical workflow ensures a comprehensive comparison of drug effects beyond simple cytotoxicity.

Caption: A generalized workflow for the comparative in vitro evaluation of drug efficacy.[6]

Conclusion

The single hydroxyl group at the C-14 position of doxorubicin is a critical structural feature that differentiates it from daunorubicin. This modification broadens doxorubicin's spectrum of anticancer activity to include solid tumors, whereas daunorubicin's use is primarily confined to acute leukemias.[2][4] While both drugs operate through DNA intercalation and topoisomerase II inhibition, the C-14 hydroxyl group likely influences drug-target interactions, cellular uptake, and metabolism, contributing to differences in efficacy and toxicity profiles.[8] For researchers and drug development professionals, understanding this fundamental structure-activity relationship is key to designing next-generation anthracyclines with improved therapeutic indices.

References

- 1. Daunorubicin and doxorubicin, anthracycline antibiotics, a physicochemical and biological review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sphinxsai.com [sphinxsai.com]

- 3. Chemotherapy - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. drugs.com [drugs.com]

- 8. Different cytotoxicity and metabolism of doxorubicin, daunorubicin, epirubicin, esorubicin and idarubicin in cultured human and rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity [mdpi.com]

- 11. Cancer: How does doxorubicin work? | eLife [elifesciences.org]

- 12. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Daunorubicin Hydrochloride: A Technical Guide

Introduction

Daunorubicin, a potent anthracycline antibiotic, marked a significant milestone in the history of cancer chemotherapy.[1] First isolated in the 1950s from the bacterium Streptomyces peucetius, its discovery opened a new avenue for the treatment of various malignancies, particularly acute leukemias.[1] This technical guide provides an in-depth overview of the discovery, isolation, and chemical synthesis of daunorubicin hydrochloride. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key processes and mechanisms.

Discovery and Biosynthesis

Daunorubicin was first isolated from cultures of Streptomyces peucetius.[1] The biosynthesis of daunorubicin is a complex process involving a type II polyketide synthase (PKS) that assembles the tetracyclic aglycone core, followed by several tailoring enzymatic reactions, including glycosylation with the amino sugar daunosamine. The final product is then secreted by the bacterium.

Isolation and Purification from Fermentation Broth

The industrial production of daunorubicin relies on fermentation of Streptomyces peucetius, followed by a multi-step isolation and purification process to yield the hydrochloride salt.

Experimental Protocol for Isolation and Purification

The following protocol is a composite of established methods for the extraction and purification of daunorubicin from fermentation broth:

-

Fermentation Broth Pre-treatment:

-

Acidify the fermentation broth to a pH of approximately 1.4-2.5 with a 2% oxalic acid solution and stir for 45 minutes.[2]

-

Add a filter aid, such as perlite (1% w/v), and continue stirring for another 30 minutes to facilitate the separation of the mycelium.[2]

-

Filter the mixture through a filter press to separate the mycelial cake from the filtrate. The mycelium can be further leached with acidified water to recover any remaining product.[2]

-

-

Extraction:

-

Crude Daunorubicin Hydrochloride Precipitation:

-

Adjust the pH of the n-butanol extract to 5.1-5.5 with hydrochloric acid.[2]

-

Concentrate the extract in vacuo at 40°C.[2]

-

Add a small volume of deionized water to the concentrate and then adjust the pH to 1.2-1.4 with 6N ethanolic hydrochloric acid.[2]

-

Further concentrate the solution and allow it to crystallize at 5°C for 24 hours to precipitate crude daunorubicin hydrochloride.[2]

-

Filter, wash with n-butanol, and dry the crude product under vacuum.[2]

-

-

Chromatographic Purification:

-

Dissolve the crude daunorubicin hydrochloride in methanol.

-

Prepare a silica gel column and equilibrate it with a mixture of chloroform and methanol containing formic acid.

-

Apply the dissolved crude product to the column and elute with the chloroform/methanol/formic acid mixture.

-

Collect fractions and monitor by thin-layer chromatography to identify those containing pure daunorubicin hydrochloride.

-

Combine the pure fractions and evaporate the solvent.

-

-

Recrystallization and Final Product:

-

Recrystallize the purified daunorubicin hydrochloride from a suitable solvent system, such as a methanol/ethanol/chloroform mixture, to obtain the final product as an orange-red crystalline powder.

-

Quantitative Data for Isolation and Purification

| Step | Parameter | Value | Reference |

| Overall Yield | Based on fermentation broth content | 21% | [3] |

| Chromatography | Yield after chromatographic purification | 60-62% | [3] |

| Improved Process | Yield of Daunorubicin Hydrochloride | 82.3-86.2% | [4] |

| Purity | Purity after recrystallization | >95% | [4] |

| Crude Product | Active ingredient in crude precipitate | 60% | [2] |

Total Chemical Synthesis of Daunorubicinone

The total chemical synthesis of daunorubicin is a complex undertaking due to its stereochemically rich structure. The synthesis of its aglycone, daunomycinone, was a significant achievement in organic chemistry. The work of Wong and colleagues provided a key strategy for the construction of the tetracyclic ring system.

Experimental Workflow for Daunomycinone Synthesis (Wong et al.)

Caption: A simplified workflow of the total synthesis of daunomycinone as reported by Wong et al.[5][6]

Key Experimental Steps in Wong's Synthesis of Daunomycinone

The synthesis begins with the preparation of a key bicyclic ketol intermediate from 2,5-dimethoxybenzaldehyde over seven steps.[5]

-

Condensation: The bicyclic ketol is condensed with a mixture of 3-acetoxyphthalic acid monomethyl esters in refluxing trifluoroacetic anhydride to yield a mixture of diaryl ketones.[5]

-

Cyclization: The diaryl ketone mixture is directly saponified and then subjected to hydrofluoric acid (HF) cyclization at room temperature to form a mixture of quinones.[5] The overall yield for these two steps is 19%.[5]

-

Methylation: The resulting quinones are quantitatively methylated using methyl sulfate and potassium carbonate in acetone.[5]

-

Further Elaboration and Separation: The methylated quinones undergo further reactions, and the resulting products are separated by chromatography to yield daunomycinone trimethyl ether and its isomer, isodaunomycinone trimethyl ether, in a roughly 1:1 ratio.[5]

-

Demethylation: The final step involves the demethylation of daunomycinone trimethyl ether to afford daunomycinone.

Note: The glycosylation of daunomycinone with daunosamine to complete the synthesis of daunorubicin is a subsequent step not detailed in this specific workflow for the aglycone.

Mechanism of Action and Cellular Signaling

Daunorubicin exerts its cytotoxic effects through a multi-faceted mechanism of action that ultimately leads to apoptotic cell death.

Core Mechanisms

-

DNA Intercalation and Topoisomerase II Inhibition: Daunorubicin intercalates into the DNA double helix, which inhibits DNA replication and transcription. It also stabilizes the complex between DNA and topoisomerase II, an enzyme that relaxes DNA supercoils, leading to DNA strand breaks.

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of daunorubicin can undergo redox cycling, generating free radicals that cause oxidative damage to cellular components.

Signaling Pathways Activated by Daunorubicin

Daunorubicin triggers a cascade of intracellular signaling events that contribute to its apoptotic effects.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. EP0306541A1 - Process for obtaining daunorubicin-hydrochloride from fermentation broths - Google Patents [patents.google.com]

- 3. P53 enhances apoptosis induced by doxorubicin only under conditions of severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

Cerubidin's (Daunorubicin) Role in the Cell Cycle of Leukemic Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cerubidin (daunorubicin) is a cornerstone chemotherapeutic agent in the treatment of acute leukemias. Its efficacy is intrinsically linked to its profound impact on the cell cycle of leukemic cells. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound exerts its effects, focusing on cell cycle arrest and the induction of apoptosis. We present a synthesis of quantitative data from key studies, detailed experimental protocols for reproducing and expanding upon this research, and visual representations of the critical signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Mechanism of Action at the Cellular Level

This compound's primary mechanism of action involves the disruption of DNA replication and transcription, which are fundamental processes for rapidly proliferating cancer cells. This is achieved through two main processes:

-

DNA Intercalation: this compound's planar ring structure inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, thereby inhibiting the progression of DNA and RNA polymerases.

-

Topoisomerase II Inhibition: this compound forms a stable complex with topoisomerase II and DNA. This ternary complex prevents the re-ligation of the DNA strands following topoisomerase II-mediated double-strand breaks, which are necessary to relieve torsional stress during replication and transcription. The accumulation of these DNA breaks triggers a DNA damage response.

These initial events set off a cascade of cellular responses, culminating in cell cycle arrest and apoptosis.

Quantitative Analysis of this compound's Effects

The following tables summarize quantitative data from various studies on the effects of daunorubicin on leukemic cell lines.

Cell Cycle Distribution

Daunorubicin treatment leads to a significant perturbation of the cell cycle in leukemic cells, most notably inducing a G2/M phase arrest in many cell lines.[1][2][3] However, the specific phase of arrest can be cell-line dependent.[1]

| Cell Line | Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |

| MOLT-4 | Control | 48 | 41 | 11 | [1] |

| 10 µM Daunorubicin (4h recovery) | 15.5 | 42 | 42.5 | [1] | |

| 10 µM Daunorubicin (12h recovery) | 10.5 | 23.5 | 66 | [1] | |

| CCRF-CEM | Control | Not specified | Not specified | Not specified | [1] |

| 10 µM Daunorubicin (4h recovery) | Significant Decrease | Not specified | Significant Increase | [1] | |

| 10 µM Daunorubicin (12h recovery) | Further Decrease | Decrease | Continued Accumulation | [1] | |

| SUP-B15 | Control | Not specified | Not specified | Not specified | [1] |

| 10 µM Daunorubicin (4h recovery) | Increase | Decrease | Increase | [1] | |

| 10 µM Daunorubicin (12h recovery) | Further Increase | Decrease | Decrease | [1] | |

| HL-60 | High Conc. Daunorubicin | Not specified | Not specified | Blocked | [3] |

| Low Conc. Daunorubicin | No significant change | No significant change | No G2 arrest | [3] |

Induction of Apoptosis

A primary outcome of this compound treatment is the induction of programmed cell death, or apoptosis. The extent of apoptosis is dependent on the cell line, drug concentration, and duration of exposure.

| Cell Line | Treatment | Apoptotic Cells (%) | Time Point | Reference |

| MOLT-4 | 10 µM Daunorubicin | 27.48 ± 2.46 | 4h recovery | [4] |

| 10 µM Daunorubicin | 14.88 ± 2.45 | 12h recovery | [4] | |

| CCRF-CEM | 10 µM Daunorubicin | 14.15 | 4h recovery | [4] |

| 10 µM Daunorubicin | ~5 | 24h recovery | [4] | |

| SUP-B15 | 10 µM Daunorubicin | 25.75 ± 1.74 | 4h recovery | [4] |

| 10 µM Daunorubicin | 18.11 ± 1.53 | 24h recovery | [4] | |

| HL-60 | High Conc. Daunorubicin | Significant Induction | Not specified | [3] |

Modulation of Key Cell Cycle and Apoptotic Proteins

This compound treatment alters the expression and activity of critical proteins that regulate the cell cycle and apoptosis. The tumor suppressor protein p53 and its downstream targets play a pivotal role in mediating the cellular response to daunorubicin-induced DNA damage.

| Cell Line | Protein | Effect of Daunorubicin | Method | Reference |

| MOLT-4 | p53 (phosphorylated Ser15) | Increased | Western Blot | [1] |

| p21 | Increased | Western Blot | [1] | |

| CCRF-CEM | p53 (phosphorylated Ser15) | Increased | Western Blot | [1] |

| p21 | Increased | Western Blot | [1] | |

| SUP-B15 | p53 (phosphorylated Ser15) | No significant change | Western Blot | [1] |

| p21 | Decreased | Western Blot | [1] | |

| MOLT-4, CCRF-CEM | Bax | Increased | Apoptotic Protein Array | [4] |

| SUP-B15 | Bax | Decreased | Apoptotic Protein Array | [4] |

Experimental Protocols

Cell Culture and Drug Treatment

-

Cell Lines: Leukemic cell lines (e.g., MOLT-4, CCRF-CEM, SUP-B15, HL-60) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Preparation: A stock solution of this compound (Daunorubicin hydrochloride) is prepared in sterile, nuclease-free water or DMSO and stored at -20°C. Working solutions are prepared by diluting the stock solution in the appropriate cell culture medium to the desired final concentrations.

-

Treatment: Cells are seeded at a predetermined density and treated with various concentrations of this compound for specified durations. A vehicle-treated control group is always included.

Cell Cycle Analysis by Flow Cytometry

This protocol details the use of propidium iodide (PI) staining to analyze the DNA content of cells and determine their distribution in the different phases of the cell cycle.

-

Cell Harvesting: Following treatment, harvest cells by centrifugation.

-

Fixation: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) and resuspend in ice-cold 70% ethanol. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the staining solution at room temperature in the dark for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V/PI Staining

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

-

Cell Harvesting: After drug treatment, collect the cells by centrifugation.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells at room temperature in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis of Protein Expression

This technique is used to detect and quantify the levels of specific proteins involved in the cell cycle and apoptosis.

-

Protein Extraction: Following treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p53, anti-p21, anti-Bax).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Quantification: Densitometric analysis of the protein bands can be performed to quantify the relative protein expression levels, often normalized to a loading control such as β-actin or GAPDH.

Visualizing Key Pathways and Workflows

Daunorubicin-Induced DNA Damage Response and Apoptosis

Caption: Daunorubicin-induced DNA damage response leading to cell cycle arrest and apoptosis.

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for analyzing cell cycle distribution using flow cytometry.

Experimental Workflow for Apoptosis Assay

Caption: Workflow for assessing apoptosis using Annexin V/PI staining.

Conclusion and Future Directions

This compound's potent anti-leukemic activity is unequivocally linked to its ability to induce DNA damage, leading to cell cycle arrest and apoptosis. The data and protocols presented in this guide provide a solid foundation for understanding and investigating these processes. Future research should focus on further elucidating the cell-type-specific responses to this compound, identifying biomarkers of sensitivity and resistance, and exploring rational combination therapies that can enhance its efficacy while mitigating its toxicity. A deeper understanding of the intricate molecular pathways governed by this compound will undoubtedly pave the way for more effective and personalized treatments for leukemia.

References

- 1. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of daunorubicin on cell growth, cell cycle and induction of apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Cerubidin (Daunorubicin) on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro cytotoxicity of Cerubidin (daunorubicin), a cornerstone anthracycline antibiotic in cancer chemotherapy. The document summarizes quantitative cytotoxicity data, details key experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Mechanism of Action

This compound, also known as daunorubicin, is a potent anti-neoplastic agent primarily used in the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2] Its cytotoxic effects are exerted through a multi-faceted mechanism that ultimately disrupts cancer cell proliferation and induces programmed cell death. The primary mechanisms of action include:

-

DNA Intercalation: Daunorubicin's planar ring structure inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, thereby inhibiting DNA replication and transcription, which are critical for cell division and survival.[3][4]

-

Topoisomerase II Inhibition: The drug stabilizes the complex formed between DNA and topoisomerase II, an enzyme essential for unwinding and resealing DNA strands during replication. This leads to the accumulation of DNA double-strand breaks, a potent trigger for apoptosis.[3][4]

-

Generation of Reactive Oxygen Species (ROS): Daunorubicin can undergo redox cycling, leading to the production of cytotoxic free radicals. These ROS can cause damage to cellular components, including DNA, proteins, and lipids, further contributing to cell death.[3]

-

Induction of Apoptosis: The culmination of these cellular insults is the activation of apoptotic pathways. Daunorubicin has been shown to induce apoptosis in various cancer cell lines through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways.[5][6] This process is often characterized by cell shrinkage, nuclear condensation, and DNA fragmentation.[7]

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of daunorubicin against a range of cancer cell lines as reported in various studies. It is important to note that direct comparison of these values should be made with caution due to potential variations in experimental conditions, such as exposure time and the specific cytotoxicity assay employed.

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time | Assay |

| Leukemia | HL-60 | 2.52 | 24 h | MTT |

| U937 | 1.31 | 24 h | MTT | |

| KG-1 | ~1.5 | Not Specified | Not Specified | |

| THP-1 | ~2.0 | Not Specified | Not Specified | |

| Kasumi-1 | ~0.5 | Not Specified | Not Specified | |

| Colorectal Cancer | HCT116 | 0.597 | 24 h | MTT |

| HT29 | 0.547 | 24 h | MTT | |

| SNU283 | 0.6934 | 24 h | MTT | |

| DLD-1 | 25.55 | 24 h | MTT | |

| HCT8 | 34.93 | 24 h | MTT |

Table 1: IC50 values of Daunorubicin in various cancer cell lines.[8][9][10]

| Cell Line (Tumor Type) | IC50 (ng/mL) |

| SK-BR-3 (Breast Adenocarcinoma) | 5.9 |

| DU-145 (Prostate Carcinoma) | 10.4 |

Table 2: Comparative cytotoxicity of Daunorubicin in solid tumor cell lines.[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro cytotoxicity studies. Below are protocols for commonly employed assays to evaluate the efficacy of this compound.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Daunorubicin hydrochloride

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottomed microplates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells, ensuring high viability (>95%). Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[12]

-

Drug Treatment: Prepare a stock solution of daunorubicin in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions of daunorubicin in complete culture medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of daunorubicin. Include appropriate vehicle controls. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.[12]

-

Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.[12]

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot a dose-response curve and determine the IC50 value.[12]

Apoptosis Assessment using Annexin V-FITC/PI Staining

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Cold PBS

-

Flow cytometer

Procedure:

-

Cell Harvesting: Following treatment with daunorubicin for the desired time, harvest the cells by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.[8]

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its in vitro evaluation.

Caption: Signaling pathway of this compound-induced apoptosis.

Caption: A generalized workflow for in vitro cytotoxicity assessment.

References

- 1. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. agscientific.com [agscientific.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Daunorubicin - Wikipedia [en.wikipedia.org]

- 5. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Daunorubicin Citrate? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. ABT-737, Synergistically Enhances Daunorubicin-Mediated Apoptosis in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Anthracycline Efficacy in vitro: Cytotoxicity of Liposomal/Nonliposomal Daunorubicin and Doxorubicin for Multiple Tumor Cell Types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Preclinical Efficacy and Toxicity of Cerubidin (Daunorubicin): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data on the efficacy and toxicity of Cerubidin (daunorubicin), a cornerstone anthracycline antibiotic in cancer chemotherapy. The information presented herein is intended to support further research and development efforts by providing detailed experimental protocols, quantitative data summaries, and visual representations of key molecular pathways.

Preclinical Efficacy

Daunorubicin has demonstrated significant cytotoxic and anti-proliferative effects across a range of cancer cell lines and in in-vivo animal models, particularly in hematological malignancies.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) of daunorubicin has been determined in various cancer cell lines, highlighting its potent cytotoxic activity.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Assay |

| HL-60 | Acute Promyelocytic Leukemia | 2.52 | Not Specified | Not Specified |

| U937 | Histiocytic Lymphoma | 1.31 | Not Specified | Not Specified |

| KG-1 | Acute Myelogenous Leukemia | ~1.5 (estimated) | Not Specified | Not Specified |

| THP-1 | Acute Monocytic Leukemia | ~2.0 (estimated) | Not Specified | Not Specified |

| Kasumi-1 | Acute Myeloid Leukemia | ~0.5 (estimated) | Not Specified | Not Specified |

| HCT116 | Colorectal Carcinoma | 0.68 | 48 hours | MTT Assay |

| MOLT-4 | Acute Lymphoblastic Leukemia | Not specified (toxicity observed) | 4 hours | MTT Assay |

| CCRF-CEM | Acute Lymphoblastic Leukemia | Not specified (toxicity observed) | 4 hours | MTT Assay |

| SUP-B15 | Acute Lymphoblastic Leukemia | More resistant than MOLT-4 and CCRF-CEM | 4 hours | MTT Assay |

In Vivo Efficacy

Preclinical in vivo studies have corroborated the anti-tumor effects of daunorubicin in various animal models.

| Animal Model | Cancer Type | Dosing Regimen | Key Findings |

| BALB/c Mice | WEHI-3 Leukemia | 0.5 mg/kg, i.p., every 48 hours | Increased survival in combination therapy. |

| BALB/c Nude Mice | HCT116 Colorectal Cancer Xenograft | 2 mg/kg, i.p., every other day for 15 days | Profoundly suppressed tumor progress.[1] |

| SCID Mice | Kaposi's Sarcoma Subcutaneous Model | 1 mg/kg, i.p., once per week | 18.6% tumor volume inhibition compared to control.[2] |

| NSG Mice | HT-29 Human Colon Carcinoma | 1 mg/kg, i.p., weekly | No significant effect as a single agent in this model. |

Preclinical Toxicity

The clinical utility of daunorubicin is often limited by its toxicity profile, primarily cardiotoxicity and myelosuppression.

Acute Toxicity

The median lethal dose (LD50) of daunorubicin has been established in several animal models.

| Animal Model | Route of Administration | LD50 |

| Rat | Intraperitoneal (i.p.) | 20 mg/kg |

| Rat | Intravenous (i.v.) | 13 mg/kg |

| Mouse | Oral | 105 mg/kg |

| Mouse | Intravenous (i.v.) | 17 mg/kg (free daunorubicin) |

| Dog | Intravenous (i.v.) | 4 mg/kg |

| Guinea Pig | Intravenous (i.v.) | 6 mg/kg |

Organ-Specific Toxicity

Cardiotoxicity: Daunorubicin-induced cardiotoxicity is a major dose-limiting factor. Preclinical studies have shown that daunorubicin can lead to progressive heart failure. In rabbits administered 3 mg/kg of daunorubicin weekly for 10 weeks, there were significant increases in the pre-ejection period/left ventricular ejection time index (up to 134%) and histological changes in the myocardium.[3] The mechanism is thought to involve the formation of complexes with topoisomerase IIb in cardiomyocytes, leading to mitochondrial damage and cell death.[4]

Hematological Toxicity: Myelosuppression is a common and severe side effect. In rabbits, chronic administration of daunorubicin resulted in aplastic anemia.[3] Studies in rats with the related anthracycline doxorubicin have shown significant decreases in red blood cell counts, hemoglobin, hematocrit, white blood cell counts (lymphocytes, monocytes, neutrophils), and platelets.

Experimental Protocols

In Vitro Assays

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

Principle: Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium and incubate for 24 hours.

-

Drug Treatment: Treat cells with various concentrations of daunorubicin. Include a vehicle-treated control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

Principle: Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS. When conjugated to a fluorochrome (e.g., FITC), it can be used to identify apoptotic cells. Propidium iodide (PI) is used as a counterstain to differentiate early apoptotic (Annexin V-positive, PI-negative) from late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Protocol:

-

Cell Treatment: Treat cells with daunorubicin at the desired concentration and for the specified time.

-

Cell Harvesting: Harvest cells and wash twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry.

In Vivo Models

Protocol:

-

Cell Preparation: Obtain primary AML cells from patients and prepare a single-cell suspension.

-

Engraftment: Inject 1-5 x 10^6 viable AML cells intravenously into immunodeficient mice (e.g., NSG).

-

Monitoring: Monitor engraftment by checking for human CD45+ cells in the peripheral blood.

-

Drug Preparation: Reconstitute daunorubicin hydrochloride in sterile 0.9% saline.

-

Treatment: Once engraftment is confirmed, administer daunorubicin at the desired dose and schedule (e.g., 1.5 mg/kg, i.v.).

-

Efficacy Assessment: Monitor treatment efficacy by assessing tumor burden (e.g., percentage of human CD45+ cells in blood and bone marrow) and overall survival.

Signaling Pathways and Mechanisms of Action

Daunorubicin exerts its anticancer effects through multiple mechanisms, primarily by interfering with DNA and activating various signaling pathways that lead to apoptosis.

Mechanism of Action

The primary mechanisms of action of daunorubicin include:

-

DNA Intercalation: Daunorubicin intercalates between DNA base pairs, leading to the uncoiling of the DNA double helix.[4]

-

Topoisomerase II Inhibition: It inhibits the topoisomerase II enzyme, resulting in single and double-strand DNA breaks, thereby disrupting DNA replication and RNA synthesis.[4]

-

Free Radical Generation: Daunorubicin can undergo redox cycling to produce reactive oxygen species (ROS), which contribute to DNA damage and cellular toxicity.

Sphingomyelin-Ceramide Pathway

Daunorubicin has been shown to activate the sphingomyelin-ceramide signaling pathway, a critical mediator of apoptosis.

Fas/FasL Apoptotic Pathway

Daunorubicin can induce the expression of Fas ligand (FasL) and Fas receptor, triggering the extrinsic apoptosis pathway.

References

The History and Evolution of Cerubidin (Daunorubicin) in Chemotherapy Protocols: An In-depth Technical Guide

Introduction

Cerubidin, the brand name for the chemotherapy agent daunorubicin, is an anthracycline antibiotic that has been a cornerstone in the treatment of acute leukemias for decades.[1][2][3] Isolated in the 1960s from the bacterium Streptomyces peucetius, its discovery marked a significant advancement in oncology.[4] French researchers named the compound by combining "Dauni," a pre-Roman tribe from the Italian area of discovery, with "rubis," the French word for ruby, reflecting its red color.[4] Approved for medical use in the United States in 1979, daunorubicin's potent antineoplastic activity quickly established its role in induction chemotherapy regimens for acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[4][5] This guide provides a technical overview of its history, mechanism of action, integration into pivotal clinical protocols, and key experimental data that have defined its use.

Core Mechanism of Action

Daunorubicin exerts its cytotoxic effects through a multi-faceted approach targeting the fundamental processes of cell replication.[6] Its primary mechanisms include:

-

DNA Intercalation: Daunorubicin inserts itself between the base pairs of the DNA double helix.[1][4][6] It shows a high preference for two adjacent G/C base pairs flanked on the 5' side by an A/T base pair.[4] This intercalation unwinds the DNA, disrupting the normal functions of DNA and RNA polymerases and thereby inhibiting DNA replication and transcription.[2][4]

-

Topoisomerase II Inhibition: A critical function is the inhibition of topoisomerase II.[1][4][7] Daunorubicin stabilizes the topoisomerase II-DNA complex after the enzyme has created a double-strand break to relieve supercoiling.[4] This prevents the resealing of the DNA strands, leading to the accumulation of strand breaks and ultimately triggering apoptosis.[4][6]

-

Generation of Reactive Oxygen Species (ROS): The drug can participate in redox reactions, generating free radicals that cause damage to DNA, proteins, and cell membranes.[2]

-

Histone Eviction: Upon intercalation, daunorubicin can also induce the removal of histones from chromatin, further disrupting DNA structure and regulation.[4]

References

- 1. Articles [globalrx.com]

- 2. youtube.com [youtube.com]

- 3. Cerubidine (Daunorubicin) for Leukemia | MyLeukemiaTeam [myleukemiateam.com]

- 4. Daunorubicin - Wikipedia [en.wikipedia.org]

- 5. drugs.com [drugs.com]

- 6. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. clinicaltrials.eu [clinicaltrials.eu]

Methodological & Application

Application Notes and Protocols for Cerubidin (Daunorubicin) Administration in a Mouse Leukemia Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cerubidin, with the active ingredient daunorubicin hydrochloride, is a potent anthracycline antibiotic widely employed in the treatment of acute myeloid leukemia (AML) and acute lymphocytic leukemia (ALL).[1][2][3][4] Its primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, which ultimately disrupts DNA replication and transcription, leading to cancer cell death.[1][2][5] To facilitate preclinical evaluation of novel therapeutic strategies and to better understand the in vivo efficacy of this compound, standardized protocols for its administration in relevant animal models are essential.

This document provides a detailed protocol for the administration of this compound (daunorubicin) in a well-established mouse model of leukemia. It includes information on mouse models, drug preparation, administration routes, and monitoring, as well as a summary of quantitative data and a diagram of the relevant signaling pathway.

Mouse Models of Leukemia

A variety of mouse models are available to study leukemia, each with its own advantages and limitations. Common models include:

-

Patient-Derived Xenograft (PDX) Models: These models involve the transplantation of primary human leukemia cells into immunodeficient mice, such as NOD/SCID or NSG mice.[6][7] PDX models are valuable for studying patient-specific drug responses.

-

Genetically Engineered Mouse Models (GEMMs): These models are engineered to carry specific genetic mutations known to drive leukemia, providing insights into the molecular pathogenesis of the disease.[2][8]

-

Cell Line-Derived Xenograft Models: This common and cost-effective approach involves the inoculation of established leukemia cell lines, such as the WEHI-3 myelomonocytic leukemia cell line, into syngeneic or immunodeficient mice.[9][10]

The protocol outlined below will focus on a cell line-derived xenograft model using the WEHI-3 cell line in BALB/c mice, a frequently used model in preclinical leukemia research.[9][10]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the administration of this compound (daunorubicin) in a WEHI-3 mouse leukemia model. It is crucial to note that these are starting points, and optimization may be necessary depending on the specific experimental goals and mouse strain.

| Parameter | Value | Reference |

| Mouse Strain | BALB/c | [9] |

| Leukemia Cell Line | WEHI-3 | [9][10] |

| Cell Inoculation Route | Intravenous (tail vein) | [9] |

| Number of Inoculated Cells | 1 x 10^6 cells in 100 µL sterile PBS | [9] |

| Drug | This compound (Daunorubicin Hydrochloride) | [9][10][11] |

| Reconstitution Vehicle | Sterile 0.9% Saline | [9] |

| Administration Route | Intraperitoneal (i.p.) or Intravenous (i.v.) | [9][10] |

| Dosage Range | 0.5 mg/kg to 10 mg/kg | [9][10] |

| Example Dosing Regimen 1 | 0.5 mg/kg, i.p., every 48 hours | [10] |

| Example Dosing Regimen 2 | 10 mg/kg, i.v., for three consecutive days | [9] |

| Monitoring Parameters | Body weight, clinical signs (lethargy, ruffled fur), survival | [9] |

Experimental Protocols

I. Preparation of WEHI-3 Leukemia Cells for Inoculation

-

Culture WEHI-3 cells in appropriate medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) to the desired density.

-

Harvest the cells during the logarithmic growth phase.

-

Wash the cells twice with sterile, ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cells in sterile PBS at a final concentration of 1 x 10^7 cells/mL.

-

Keep the cell suspension on ice until inoculation.

II. Inoculation of WEHI-3 Cells into BALB/c Mice

-

Warm the mice gently under a heat lamp to dilate the tail veins.

-

Place the mouse in a suitable restraint device.

-

Using a 27-30 gauge needle attached to a 1 mL syringe, inject 100 µL of the WEHI-3 cell suspension (1 x 10^6 cells) into the lateral tail vein.

-

Monitor the mice for any immediate adverse reactions.

-

Allow 10-14 days for the leukemia to establish before initiating treatment.[9]

III. Preparation of this compound (Daunorubicin) Solution

-

This compound is typically supplied as a lyophilized powder.

-

Reconstitute the vial with sterile 0.9% saline to the desired stock concentration. Prepare fresh on the day of injection.[9]

-

Further dilute the stock solution with sterile 0.9% saline to achieve the final desired concentration for injection based on the average weight of the mice in each group.

IV. Administration of this compound (Daunorubicin)

A. Intraperitoneal (i.p.) Injection:

-

Securely hold the mouse by the scruff of the neck and turn it to expose the abdomen.

-

Tilt the mouse's head downwards.

-

Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

-

Inject the calculated volume of the daunorubicin solution.

B. Intravenous (i.v.) Injection:

-

Follow the same procedure as for cell inoculation (Protocol II, steps 1-3) to inject the calculated volume of the daunorubicin solution into the lateral tail vein.

V. Monitoring and Efficacy Evaluation

-

Monitor the mice daily for clinical signs of toxicity, including weight loss, lethargy, ruffled fur, and hunched posture.[9]

-

Record the body weight of each mouse at least three times per week. A body weight loss of more than 15-20% is often considered a sign of significant toxicity.[9]

-

Record survival daily.

-

At the end of the study, or when mice reach a predetermined endpoint, euthanize the animals and collect tissues (e.g., bone marrow, spleen, liver) for further analysis (e.g., flow cytometry, histology) to assess tumor burden.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the experimental workflow and a key signaling pathway affected by this compound (daunorubicin).

Caption: Experimental workflow for this compound administration in a mouse leukemia model.

Caption: Daunorubicin-induced apoptosis signaling pathways in leukemia cells.

References

- 1. Signaling pathways activated by daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Murine Models of Acute Myeloid Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Murine Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Advanced Preclinical Mouse Model for Acute Myeloid Leukemia Using Patients' Cells of Various Genetic Subgroups and In Vivo Bioluminescence Imaging | PLOS One [journals.plos.org]

- 5. Animal Models of Acute Lymphoblastic Leukemia (ALL) - Creative Animodel [creative-animodel.com]

- 6. Patient-Derived Acute Myeloid Leukemia Models [jax.org]

- 7. Humanized mouse - Wikipedia [en.wikipedia.org]

- 8. Murine Models of Acute Leukemia: Important Tools in Current Pediatric Leukemia Research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Improved Survival of Leukemic Mice Treated with Sodium Caseinate in Combination with Daunorubicin without Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of dose fractionation of daunorubicin on survival of leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Daunorubicin in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Daunorubicin in in vitro cell culture experiments. Daunorubicin is an anthracycline antibiotic widely utilized in chemotherapy, primarily for the treatment of hematological malignancies.[1][2] Its potent cytotoxic effects are mediated through multiple mechanisms, making it a critical tool for cancer research and drug development.[1][3]

Mechanism of Action

Daunorubicin's primary mode of action involves the disruption of DNA replication and transcription.[1][4] It intercalates into the DNA double helix, thereby obstructing the action of topoisomerase II, an enzyme essential for relieving torsional stress during DNA replication.[1][4] This inhibition leads to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and programmed cell death (apoptosis).[1][5] Furthermore, Daunorubicin can generate reactive oxygen species (ROS), which induce oxidative stress and damage to cellular components, contributing to its cytotoxic effects.[1][6]

Data Presentation: Efficacy of Daunorubicin in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following table summarizes the IC50 values of Daunorubicin in several cancer cell lines, offering a reference for designing experiments. It is important to recognize that these values can fluctuate based on the specific cell line, culture conditions, and the duration of the assay.[3][7]

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| HL-60 | Acute Promyelocytic Leukemia | 2.52 | [8] |

| U937 | Histiocytic Lymphoma | 1.31 | [8] |

| KG-1 | Acute Myelogenous Leukemia | ~1.5 | [8] |

| THP-1 | Acute Monocytic Leukemia | ~2.0 | [8] |

| Kasumi-1 | Acute Myeloid Leukemia | ~0.5 | [8] |

| HCT116 | Colorectal Carcinoma | Varies (dose-dependent reduction in survival) | [9] |

| HT29 | Colorectal Adenocarcinoma | Varies (dose-dependent reduction in survival) | [9] |

| SNU283 | Colorectal Adenocarcinoma | Varies (dose-dependent reduction in survival) | [9] |

| DLD-1 | Colorectal Adenocarcinoma | Less sensitive | [9] |

| HCT8 | Ileocecal Adenocarcinoma | Less sensitive | [9] |

| MOLT-4 | Acute Lymphoblastic Leukemia | Induces apoptosis at 10 µM | [10][11] |

| CCRF-CEM | Acute Lymphoblastic Leukemia | Induces apoptosis at 10 µM | [10][11] |

| SUP-B15 | B-cell Acute Lymphoblastic Leukemia | More resistant | [6][10] |

Experimental Protocols

The following are detailed methodologies for key experiments involving Daunorubicin treatment in cell culture.

Dose-Response Assay for IC50 Determination

This protocol outlines the steps to determine the concentration of Daunorubicin that inhibits cell growth by 50%.

-

Cell Seeding:

-

Drug Treatment:

-

Prepare a series of Daunorubicin dilutions in culture medium.

-

Treat the cells with various concentrations of Daunorubicin, including a vehicle-treated control group.[8]

-

-

Incubation:

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[8]

-

-

Cell Viability Assessment (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

-

Add 100 µL of solubilization buffer (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the log of Daunorubicin concentration and use a non-linear regression to determine the IC50 value.

-

Apoptosis Assay by Flow Cytometry

This protocol quantifies the percentage of apoptotic cells following Daunorubicin treatment.

-

Cell Treatment:

-

Treat cells with Daunorubicin at the desired concentration (e.g., IC50 value) for a specified duration (e.g., 24 or 48 hours).[8]

-

-

Cell Harvesting:

-

Harvest the cells and wash them with cold PBS.[12]

-

-

Staining:

-

Flow Cytometry Analysis:

Cell Cycle Analysis

This protocol determines the effect of Daunorubicin on cell cycle progression.

-

Cell Treatment:

-

Treat cells with Daunorubicin at the desired concentration for a specific time (e.g., 24 hours).[13]

-

-

Cell Fixation:

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[13]

-

-

Staining:

-

Wash the fixed cells with PBS and resuspend them in a solution containing Propidium Iodide (PI) and RNase A.[13]

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer to measure DNA content and determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[13]

-

Visualizations

Signaling Pathways Affected by Daunorubicin

Daunorubicin treatment initiates a complex cascade of intracellular signaling events that dictate the cell's fate.[14] Key pathways affected include those involved in DNA damage response, cell cycle regulation, and apoptosis.[4][14]

Caption: Daunorubicin's multifaceted signaling cascade.

Experimental Workflow for In Vitro Daunorubicin Studies

A structured workflow is essential for obtaining reproducible and reliable data in cell culture experiments.

Caption: Workflow for evaluating Daunorubicin's effects.

References

- 1. What is the mechanism of Daunorubicin? [synapse.patsnap.com]

- 2. Daunorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. What is the mechanism of Daunorubicin Citrate? [synapse.patsnap.com]

- 5. Effects of daunorubicin on cell growth, cell cycle and induction of apoptosis in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. miR-9 Enhances the Chemosensitivity of AML Cells to Daunorubicin by Targeting the EIF5A2/MCL-1 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Signaling pathways activated by daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Preparation of Cerubidin® (Daunorubicin Hydrochloride) Stock Solution

For Laboratory Use by Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preparation, storage, and handling of Cerubidin® (Daunorubicin Hydrochloride) stock solutions for in vitro and in vivo laboratory research. The protocols herein detail methods for reconstitution in both aqueous and organic solvents, ensuring solution integrity and reproducibility in experimental settings. Adherence to these guidelines is crucial for maintaining the stability and activity of the compound.

Chemical and Physical Properties

This compound's active ingredient is Daunorubicin Hydrochloride, an anthracycline antibiotic and a potent antineoplastic agent.[1][2] Its stability and solubility are critical factors for the preparation of reliable stock solutions.

| Property | Value | Reference |

| Chemical Name | Daunorubicin Hydrochloride | (8S,10S)-8-Acetyl-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyransoyl)oxy]-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione hydrochloride |

| Molecular Formula | C₂₇H₂₉NO₁₀·HCl | [3] |

| Molecular Weight | 563.99 g/mol | [3] |

| Appearance | Red-orange crystalline solid/powder | [4] |

| Storage (Solid Form) | 2-8°C or 15-30°C, protect from light | [5][6] |

Solubility Data

The choice of solvent is dependent on the experimental design. For long-term storage, DMSO is recommended, while for immediate use in aqueous cell culture media, water or PBS are suitable.

| Solvent | Solubility | Notes | Reference |

| Water | Freely soluble; up to 50 mM | Aqueous solutions are not recommended for long-term storage. | [3][7][8] |

| DMSO | ~10 mg/mL to 100 mg/mL | Use fresh, anhydrous DMSO. Warming or sonication can aid dissolution. Recommended for long-term storage. | [9][10] |

| Ethanol | ~0.5 mg/mL | [10] | |

| Methanol | Freely soluble | [7][8] | |

| PBS (pH 7.2) | ~10 mg/mL | Do not store aqueous solutions for more than one day. | [10] |

| Insoluble In | Acetone, Chloroform, Benzene | [7][11] |

Experimental Protocols

3.1. Required Materials and Equipment

-

This compound® (Daunorubicin Hydrochloride) powder

-

Sterile, deionized, nuclease-free water or PBS (for Protocol 1)

-

Anhydrous, cell-culture grade DMSO (for Protocol 2)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or amber glass vials

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Sonicator or water bath (optional, for DMSO)

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

3.2. Safety Precautions this compound® (Daunorubicin Hydrochloride) is a cytotoxic and hazardous compound.[10] Handle with extreme care in a designated area, such as a chemical fume hood or a biological safety cabinet. Always wear appropriate PPE. Dispose of all contaminated materials and waste according to institutional and local regulations for hazardous chemical waste.

3.3. Protocol 1: Preparation of Aqueous this compound Stock Solution (e.g., 10 mM in Water)

This protocol is suitable for experiments requiring immediate use of the compound in aqueous environments.

-

Calculate Required Mass:

-

Determine the desired concentration and volume. For 1 mL of a 10 mM stock solution:

-

Mass (mg) = 10 mmol/L * 1 x 10⁻³ L * 563.99 mg/mmol = 5.64 mg.

-

-

Weighing:

-

Carefully weigh out 5.64 mg of Daunorubicin Hydrochloride powder and place it into a sterile microcentrifuge tube.

-

-

Reconstitution:

-

Add 1 mL of sterile, nuclease-free water to the tube.

-

-

Dissolution:

-

Close the tube tightly and vortex gently until the powder is completely dissolved. The solution should be clear and red.

-

-

Use and Storage:

3.4. Protocol 2: Preparation of this compound Stock Solution in DMSO (e.g., 20 mM)

This protocol is recommended for preparing a concentrated stock for long-term storage.

-